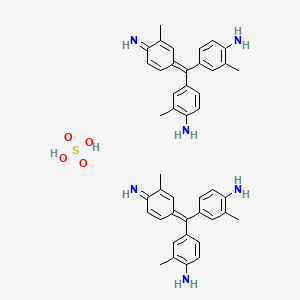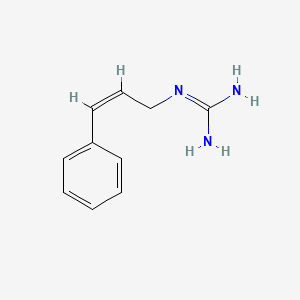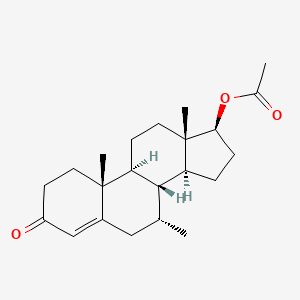
4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These substances are confined as non-migratory components of glassy solid flakes or granules . Ceramic frits are primarily used in the production of glass and ceramics, where they serve as essential components in glazes and enamels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ceramic frits are obtained by fusing raw materials in a melting kiln at high temperatures ranging from 1350°C to 1550°C. The melt is then cooled quickly, either by a laminating process or by quenching in water, which transforms it into a fragmented solid .
Industrial Production Methods: The industrial production of ceramic frits involves the careful selection and combination of raw materials, such as silica, alumina, and various metal oxides. These materials are melted together in a kiln, and the resulting molten mixture is rapidly cooled to form the frit. This process ensures that the chemical substances are confined within the glassy matrix, making them insoluble in water and most commonly used acids and bases .
Analyse Des Réactions Chimiques
Types of Reactions: Ceramic frits can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition of the frit and the conditions under which they are used.
Common Reagents and Conditions:
Oxidation: Involves the reaction of the frit with oxygen or other oxidizing agents at high temperatures.
Reduction: Involves the reaction of the frit with reducing agents, such as carbon or hydrogen, at elevated temperatures.
Substitution: Involves the replacement of one or more components of the frit with other chemical substances under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific composition of the frit and the reaction conditions. For example, oxidation reactions may produce metal oxides, while reduction reactions may yield elemental metals or other reduced compounds.
Applications De Recherche Scientifique
Ceramic frits have a wide range of scientific research applications, including:
Chemistry: Used as precursors in the synthesis of advanced materials, such as glass-ceramics and composite materials.
Biology: Employed in the development of bioactive glass materials for medical applications, such as bone regeneration and tissue engineering.
Medicine: Utilized in the production of dental ceramics and other medical devices that require biocompatible and durable materials.
Mécanisme D'action
The mechanism of action of ceramic frits involves their ability to form a continuous glassy phase when mixed with other materials. This glassy phase provides structural integrity and stability to the final product. The molecular targets and pathways involved in this process include the interaction of the frit components with the surrounding materials, leading to the formation of strong chemical bonds and a stable glassy matrix .
Comparaison Avec Des Composés Similaires
Ceramic frits can be compared with other similar compounds, such as:
Glass Formers: Compounds like silica and boron oxide, which have the ability to form glasses separately or in combination with other materials.
Metal Oxides: Compounds like alumina and zirconia, which are used in the production of advanced ceramics and glass-ceramics.
Composite Materials: Materials that combine ceramic frits with other components to enhance their properties and performance.
Uniqueness: Ceramic frits are unique in their ability to form a continuous glassy phase that provides both aesthetic and protective properties to the final product. This makes them essential components in the production of high-quality glazes and enamels for ceramics .
Propriétés
Numéro CAS |
66264-72-0 |
|---|---|
Formule moléculaire |
C20H27NO3S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol |
InChI |
InChI=1S/C20H27NO3S/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |
Clé InChI |
CRDBXRWQBYVTGN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


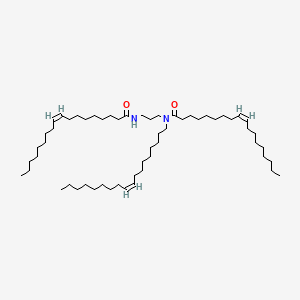
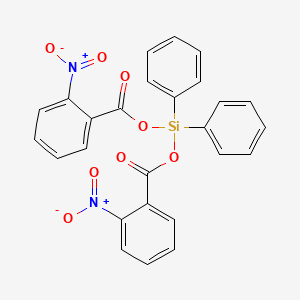
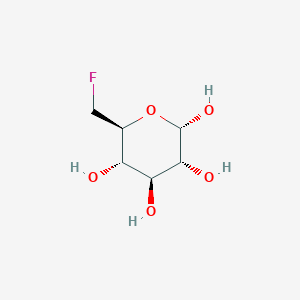
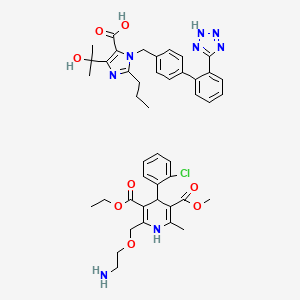
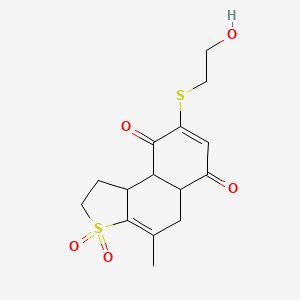
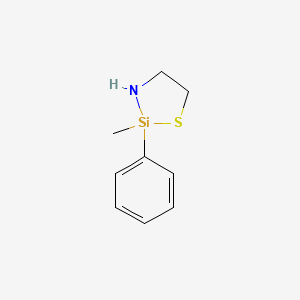
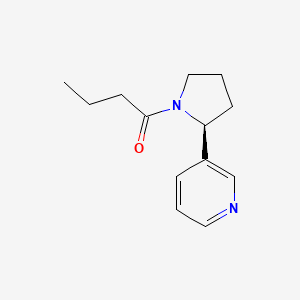
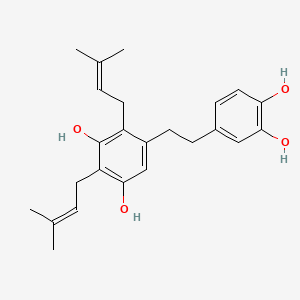
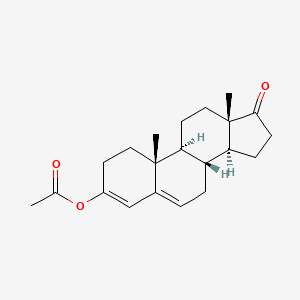
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
